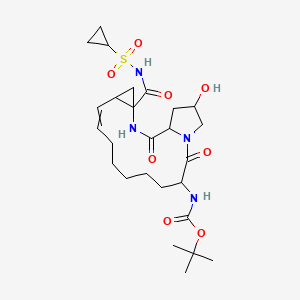

CID 58798563

Description

CID 58798563 is a chemical compound registered in PubChem, a comprehensive database of small molecules and their biological activities.

Without direct data on CID 58798563, its classification and properties must be inferred from structurally similar compounds in the evidence, such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267). These compounds share a lupane-type triterpenoid skeleton, often modified with functional groups to enhance bioavailability or target specificity .

Properties

Molecular Formula |

C26H40N4O8S |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

tert-butyl N-[4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |

InChI |

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34) |

InChI Key |

MXGKXZHTCMUVEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 58798563 involves multiple stepsThe reaction conditions typically involve the use of strong bases and protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CID 58798563 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific proteases, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit enzymes involved in disease pathways makes it a potential candidate for the treatment of conditions such as viral infections and cancer .

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of CID 58798563 involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 58798563 (hypothetically inferred as a betulin derivative) with structurally related compounds from , focusing on molecular features, biological activities, and applications.

| Property | CID 58798563 (Inferred) | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|---|

| Molecular Formula | Not available | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₈H₅₄O₆ |

| Molecular Weight | Not available | 442.7 g/mol | 456.7 g/mol | 606.8 g/mol |

| Structural Features | Likely lupane skeleton | Lupane triterpenoid | Lupane triterpenoid + carboxyl | Betulin + caffeoyl ester moiety |

| Biological Activity | Hypothesized enzyme inhibition | Antiviral, anti-inflammatory | Anticancer, anti-HIV | Enhanced solubility, antimicrobial |

| Key Applications | Potential therapeutic agent | Wound healing, cosmetics | Oncology research | Drug delivery optimization |

| Solubility | Not available | Low (hydrophobic) | Moderate (improved by -COOH) | High (due to polar caffeoyl group) |

| Target Enzymes/Proteins | Not available | Steroid transporters | Apoptosis regulators | Microbial enzymes |

Structural and Functional Insights:

Betulin (CID 72326): A primary triterpenoid isolated from birch bark, betulin exhibits low solubility due to its hydrophobic structure. It inhibits steroid transporters like sodium taurocholate cotransporting polypeptide (NTCP), making it relevant for studying bile acid uptake .

Betulinic Acid (CID 64971) : Derived from betulin via oxidation, the carboxyl group enhances solubility and biological activity. It induces apoptosis in cancer cells by modulating mitochondrial pathways and shows anti-HIV activity, though its mechanisms differ from betulin .

3-O-Caffeoyl Betulin (CID 10153267) : The addition of a caffeoyl group improves solubility and antimicrobial activity. This modification exemplifies how functional group additions can optimize natural products for pharmaceutical use .

Research Findings and Limitations

Key Observations:

- Betulin derivatives exhibit a trade-off between hydrophobicity and bioactivity. For example, betulinic acid’s carboxyl group improves solubility but may reduce membrane permeability compared to betulin .

- Structural modifications (e.g., caffeoylation in CID 10153267) significantly alter biological targets, emphasizing the importance of rational design in drug development.

Limitations in Current Evidence:

- No direct data on CID 58798563’s structure, synthesis, or biological activity are provided in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.